molecular formula C18H15BrFNO B1327379 (4-Bromo-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898763-38-7

(4-Bromo-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1327379
CAS RN: 898763-38-7
M. Wt: 360.2 g/mol
InChI Key: OTNZASGREMRAAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various bromo- and fluoro-substituted phenyl methanone derivatives has been explored in several studies. For instance, the synthesis of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its brominated derivatives involved bromination and demethylation reactions starting from a dimethoxy-trimethoxy precursor . Similarly, the synthesis of (4-fluorophenyl)(2-(methylthio)thi

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : (4-Bromo-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone has been synthesized and studied for its crystal structure and molecular conformation. Using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, the compound's molecular structure was confirmed. Additionally, density functional theory (DFT) calculations provided insights into its molecular electrostatic potential and frontier molecular orbitals, revealing key physicochemical properties (Huang et al., 2021).

  • Molecular Structure Optimization : The molecular structures optimized by DFT were found to be consistent with crystal structures determined by single crystal X-ray diffraction. This underscores the reliability of DFT as a method for predicting molecular structures in compounds similar to (4-Bromo-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (Huang et al., 2021).

Applications in Synthesis of Novel Compounds

  • Synthesis of Novel Derivatives : Research has been conducted on synthesizing novel compounds using structures related to (4-Bromo-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. These compounds have shown potential in various biological activities, such as antimicrobial properties (Kumar et al., 2012).

  • Antimycobacterial Activities : Certain derivatives related to this compound have been evaluated for antimycobacterial activities against drug-resistant strains of Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth (Ali & Yar, 2007).

Structural Analyses and Crystallography

  • Crystal Structure Determination : The crystal structure of similar compounds has been extensively studied, providing valuable information about their molecular geometry and bonding characteristics. This information is crucial for understanding the chemical and physical properties of these compounds and their potential applications in various fields (Kuang Xin-mou, 2009).

Mechanism of Action

Target of Action

It is known that similar compounds with indole and imidazole scaffolds bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for therapeutic applications.

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell.

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways . These pathways often involve a series of reactions that lead to changes in cellular functions, contributing to the compound’s overall biological activity.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a broad spectrum of effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFNO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNZASGREMRAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643938
Record name (4-Bromo-3-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898763-38-7
Record name (4-Bromo-3-fluorophenyl)[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-3-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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